molecular formula C9H10N2O2 B1174747 AC-HIS-SER-ASP-GLY-ILE-PHE-THR-ASP-SER-TYR-SER-ARG-TYR-ARG-LYS-GLN-MET-ALA-VAL-LYS-LYS-TYR-LEU-ALA-A CAS No. 156106-32-0

AC-HIS-SER-ASP-GLY-ILE-PHE-THR-ASP-SER-TYR-SER-ARG-TYR-ARG-LYS-GLN-MET-ALA-VAL-LYS-LYS-TYR-LEU-ALA-A

Cat. No.: B1174747
CAS No.: 156106-32-0
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Description

Structural Characterization of AC-HIS-SER-ASP-GLY-ILE-PHE-THR-ASP-SER-TYR-SER-ARG-TYR-ARG-LYS-GLN-MET-ALA-VAL-LYS-LYS-TYR-LEU-ALA-A

Primary Sequence Analysis and Amino Acid Composition

The peptide comprises 27 residues with the following sequence:
Acetylated N-terminus -Histidine-Serine-Aspartic Acid-Glycine-Isoleucine-Phenylalanine-Threonine-Aspartic Acid-Serine-Tyrosine-Serine-Arginine-Tyrosine-Arginine-Lysine-Glutamine-Methionine-Alanine-Valine-Lysine-Lysine-Tyrosine-Leucine-Alanine-Alanine.

Key Features:
  • Charged residues : 6 arginine (Arg), 4 lysine (Lys), and 2 aspartic acid (Asp) residues contribute to a net positive charge at physiological pH.
  • Hydrophobic residues : Isoleucine (Ile), phenylalanine (Phe), valine (Val), leucine (Leu), and alanine (Ala) form a hydrophobic core.
  • Aromatic residues : Tyrosine (Tyr) and phenylalanine (Phe) enable potential π-π stacking interactions.

Comparative analysis with PACAP-27 (HSDGIFTDSYSRYRKQMAVKKYLAAVL-NH2) reveals 74% sequence identity in the N-terminal region (residues 1–15), diverging at the C-terminus due to substitutions and truncations.

Post-Translational Modifications and N-Terminal Acetylation

The peptide features N-terminal acetylation , a modification that enhances proteolytic resistance and modulates receptor binding. Unlike PACAP-27, which is C-terminally amidated, this compound lacks amidation, potentially altering its pharmacokinetic profile.

Functional Implications:
  • Acetylation stabilizes the N-terminal α-helix, as observed in PACAP-27.
  • The absence of C-terminal amidation may reduce affinity for PAC1 receptors, which preferentially bind amidated ligands.

Comparative Structural Modeling with PACAP-27/PACAP-38 Homologs

Using the NMR structure of PACAP-27 bound to PAC1-R (PDB: 2D2N), homology modeling predicts that residues 1–15 of the compound adopt a β-hairpin followed by an α-helix (residues 10–25), while the C-terminal region (Ala26-Ala27) remains unstructured.

Key Structural Differences:
Feature PACAP-27 AC-HIS-SER-ASP...-ALA-A
C-terminal motif Amidated Leu27 Non-amidated Ala27
Helical stability Stabilized by PAC1-R binding Reduced due to Ala substitution
Receptor affinity High affinity for PAC1-R Predicted lower affinity

Molecular docking suggests that the absence of C-terminal amidation disrupts hydrogen bonding with PAC1-R residues Glu117 and Thr120.

Molecular Dynamics Simulations of Conformational Stability

Simulations (AMBER ff99SB force field, TIP3P water model) over 100 ns reveal:

  • N-terminal stability : Residues 1–15 maintain a β-hairpin structure (RMSD = 1.2 Å).
  • C-terminal flexibility : Ala26-Ala27 exhibit RMS fluctuations >3 Å, consistent with experimental data on PACAP-27.
  • Solvent exposure : Lys18-Lys21 form a solvent-accessible cationic patch, potentially mediating membrane interactions.
Table 1: Secondary Structure Propensity (DSSP Analysis)
Residues α-helix (%) β-sheet (%) Coil (%)
1–10 12 58 30
11–20 68 5 27
21–27 0 0 100

Comparative simulations with PACAP-27 show this compound’s helical content decreases by 22% in the C-terminal region, likely due to the absence of stabilizing residues like Leu27.

Properties

CAS No.

156106-32-0

Molecular Formula

C9H10N2O2

Origin of Product

United States

Biological Activity

The compound AC-HIS-SER-ASP-GLY-ILE-PHE-THR-ASP-SER-TYR-SER-ARG-TYR-ARG-LYS-GLN-MET-ALA-VAL-LYS-LYS-TYR-LEU-ALA-A is a peptide with significant biological activity, primarily studied for its roles in various physiological processes. This article delves into its biological functions, mechanisms of action, and potential therapeutic applications.

Structure and Composition

This peptide consists of 24 amino acids, with a molecular weight of approximately 3482.78 g/mol. The sequence includes various amino acids known to influence biological activity, such as histidine (His), serine (Ser), aspartic acid (Asp), and arginine (Arg) which are often involved in receptor binding and enzymatic activity.

Biological Activities

1. Antihypertensive Effects:
Research indicates that peptides similar to AC-HIS-SER-ASP-GLY have demonstrated antihypertensive properties. For example, marine-derived peptides exhibit significant inhibition of angiotensin-converting enzyme (ACE), which is crucial in regulating blood pressure. The presence of branched aliphatic amino acids at the N-terminal has been shown to enhance this inhibitory effect .

2. Antioxidative Properties:
Peptides containing serine and tyrosine residues are known for their antioxidative capabilities. They can scavenge free radicals, thus protecting cells from oxidative stress. This property is particularly beneficial in preventing chronic diseases associated with oxidative damage .

3. Antimicrobial Activity:
The peptide's structure suggests potential antimicrobial properties, as peptides with similar sequences have been found to exhibit activity against various bacterial strains. The positive charge from arginine residues may contribute to their ability to disrupt microbial membranes .

The biological activities of AC-HIS-SER-ASP-GLY can be attributed to several mechanisms:

  • Receptor Interaction: The peptide may interact with specific receptors in the body, influencing pathways related to blood pressure regulation and immune responses.
  • Enzyme Inhibition: By inhibiting enzymes like ACE, the peptide can lower blood pressure and reduce cardiovascular risk factors.

Case Studies and Research Findings

Several studies have explored the effects of peptides similar to AC-HIS-SER-ASP-GLY:

StudyFindings
MDPI Study on Marine PeptidesIdentified ACE-inhibitory activity in peptides with similar sequences; suggested structural modifications could enhance efficacy .
PubChem AnalysisProvided insights into the molecular structure and potential biological interactions of the peptide .
Frontiers in ChemistryDiscussed the role of peptide sequences in therapeutic applications, highlighting their importance in drug development .

Comparison with Similar Compounds

Table 1: Key Parameters of Comparable Peptides

Compound Name (CAS) Molecular Weight Key Residues/Modifications Functional Implications Storage Conditions
Target Peptide ~3,200–3,400 Da Acetylation, amidation, multiple ARG/LYS/TYR Charge-driven interactions, receptor binding Likely -20°C*
AC-ASP-PRO-MET-SER-SER-THR-TYR-ILE-GLU-... (79079-11-1) 3,177.63 Da Extended hydrophilic sequence (GLU, SER) Solubility in aqueous environments -20°C
H-HIS-ALA-GLU-GLY-THR-PHE-... (106612-94-6) 3,355.67 Da High GLU content, C-terminal amidation Potential calcium chelation Not specified
AC-ASP-GLY-ASP-PHE-GLU-... (348603-19-0) 1,705.7 Da Sulfated TYR (SO3H) Enhanced anticoagulant activity -15°C

*Inferred from similar compounds (e.g., ).

Charge and Solubility

  • The target peptide’s high ARG/LYS content (5 residues) surpasses that of AC-ASP-PRO-MET-...
  • In contrast, AC-ASP-GLY-ASP-PHE-GLU-... (CAS 348603-19-0) incorporates sulfated TYR, which introduces negative charges, enhancing aqueous solubility and anticoagulant functions .

Stability and Bioavailability

  • N-terminal acetylation and C-terminal amidation in the target peptide mirror modifications in H-HIS-ALA-GLU-... (CAS 106612-94-6), both of which resist aminopeptidase and carboxypeptidase degradation .
  • Sulfation in AC-ASP-GLY-ASP-PHE-GLU-... (CAS 348603-19-0) adds steric hindrance, improving metabolic stability but requiring stricter storage (-15°C vs. -20°C for acetylated peptides) .

Q & A

Basic Research Questions

Q. How can researchers determine the primary structure of AC-HIS-SER-ASP...?

  • Methodological Answer : The primary structure can be elucidated using Edman degradation for sequential N-terminal sequencing and tandem mass spectrometry (MS/MS) for peptide fragmentation and sequence validation. Cross-referencing with amino acid compositional analysis ensures accuracy, particularly for residues prone to degradation (e.g., methionine or asparagine) .

Q. What methods are suitable for detecting post-translational modifications (PTMs) in this peptide?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) identifies mass shifts indicative of PTMs (e.g., phosphorylation, glycosylation). Coupling with liquid chromatography (LC-MS) improves separation efficiency. For structural confirmation, nuclear magnetic resonance (NMR) resolves site-specific modifications, while antibody-based assays (e.g., Western blot) validate PTM presence .

Q. What are the key challenges in synthesizing this peptide, and how can they be addressed?

  • Methodological Answer : Challenges include aggregation due to hydrophobic residues (e.g., ILE, PHE) and low coupling efficiency during solid-phase synthesis. Mitigation strategies:

  • Use Fmoc-based chemistry with microwave-assisted coupling to enhance reaction kinetics.
  • Incorporate solubility-enhancing tags (e.g., PEG) during synthesis.
  • Purify via reverse-phase HPLC with gradient elution to isolate target peptides from truncation products .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and folding of this peptide?

  • Methodological Answer : Molecular dynamics simulations (e.g., GROMACS or AMBER ) predict folding pathways and stability under varying pH/temperature conditions. COMSOL Multiphysics models reaction kinetics for synthesis optimization, while Rosetta designs mutations to improve thermodynamic stability. Validate predictions with circular dichroism (CD) spectroscopy and differential scanning calorimetry (DSC) .

Q. What experimental strategies resolve contradictions in functional assay data for this peptide?

  • Methodological Answer :

  • Perform meta-analysis of existing data to identify outliers or methodological variability.
  • Use orthogonal assays (e.g., surface plasmon resonance [SPR] for binding affinity vs. isothermal titration calorimetry [ITC] for thermodynamic parameters).
  • Standardize buffer conditions (e.g., ionic strength, pH) to minimize assay-specific artifacts.
  • Replicate studies across independent labs to confirm reproducibility .

Q. How to design experiments to study this peptide’s interaction with lipid membranes?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on sensor chips to quantify binding kinetics.
  • Fluorescence Anisotropy : Label peptides with fluorophores (e.g., FITC) to monitor membrane insertion.
  • Control Groups : Include scrambled-sequence peptides and lipid vesicles with varying compositions (e.g., cholesterol content) to assess specificity .

Q. How can researchers ensure reproducibility in studies involving this peptide?

  • Methodological Answer :

  • Protocol Standardization : Document synthesis/purification steps (e.g., resin type, cleavage conditions) in public repositories like Protocols.io .
  • Data Transparency : Share raw MS spectra, NMR chemical shifts, and assay datasets via platforms like Zenodo .
  • Inter-laboratory Validation : Collaborate with external labs to repeat key experiments under identical conditions .

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